In-Depth Technical Guide: (4-Nitro-1H-benzimidazol-2-yl)methanol
In-Depth Technical Guide: (4-Nitro-1H-benzimidazol-2-yl)methanol
Abstract
(4-Nitro-1H-benzimidazol-2-yl)methanol is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors, anthelmintics, and anti-infective agents. Characterized by a benzimidazole core substituted with a nitro group at the 4-position and a hydroxymethyl moiety at the 2-position, this compound exhibits unique electronic and steric properties. This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, reactivity profiles, and handling protocols, designed for researchers in drug discovery and organic synthesis.
Introduction
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. The specific derivative (4-nitro-1H-benzimidazol-2-yl)methanol combines the electron-withdrawing nitro group with a versatile hydroxymethyl handle.
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Nitro Group (C4): Increases the acidity of the N1-proton (pKa modulation) and serves as a latent amino group for further functionalization.
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Hydroxymethyl Group (C2): Provides a reactive center for oxidation (to aldehydes/acids), halogenation, or etherification, enabling the attachment of pharmacophores.
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Tautomerism: The compound exists in equilibrium between the 4-nitro and 7-nitro tautomers in solution, a critical factor in regioselective alkylation reactions.
Physicochemical Profile
The following data summarizes the core physical and chemical characteristics of (4-nitro-1H-benzimidazol-2-yl)methanol.
| Property | Value / Description | Note |
| IUPAC Name | (4-Nitro-1H-benzimidazol-2-yl)methanol | Also: 2-Hydroxymethyl-4-nitrobenzimidazole |
| Molecular Formula | C₈H₇N₃O₃ | - |
| Molecular Weight | 193.16 g/mol | - |
| Appearance | Yellow to orange crystalline solid | Nitro group imparts color |
| Melting Point | > 200°C (Decomposes) | High lattice energy typical of nitrobenzimidazoles |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents |
| pKa (NH) | ~10.5 - 11.0 | More acidic than unsubstituted benzimidazole (pKa ~12.[1][2][3][4]8) due to -NO₂ |
| pKa (Pyridinic N) | ~3.5 - 4.0 | Less basic than unsubstituted benzimidazole (pKa ~5.6) |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic but polar enough for oral bioavailability |
Synthetic Pathways[5]
The most robust synthesis involves the Phillips Condensation , utilizing 3-nitro-1,2-phenylenediamine and a glycolic acid equivalent.
Synthesis Logic
The reaction proceeds via the condensation of the diamine with the carboxylic acid (or ester) under acidic conditions.[5] The 3-nitro group on the diamine deactivates the nucleophilicity of the adjacent amines, often requiring higher temperatures or strong acid catalysis (4N HCl) to effect cyclization.
Reaction Scheme (Graphviz)
Figure 1: The acid-catalyzed condensation of 3-nitro-o-phenylenediamine with glycolic acid yields the target benzimidazole.
Reactivity & Derivatization[5][6]
Tautomerism and Alkylation
In solution, the proton on the pyrrole-like nitrogen oscillates between N1 and N3. For the 4-nitro derivative, this creates two distinct tautomers:
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4-Nitro tautomer: H is on N1 (adjacent to the nitro-substituted ring carbon).
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7-Nitro tautomer: H is on N3 (distal to the nitro group).
Implication: Alkylation (e.g., with methyl iodide) typically yields a mixture of regioisomers (1-methyl-4-nitro and 1-methyl-7-nitro), often requiring chromatographic separation. The steric bulk of the nitro group generally disfavors alkylation at the adjacent N1 position, favoring the 1-alkyl-7-nitro product (often named as 1-alkyl-4-nitro depending on numbering conventions).
Functional Group Transformations
Figure 2: The molecule serves as a divergent intermediate.[6] The alcohol can be oxidized or substituted, while the nitro group can be reduced to an amine.
Experimental Protocols
Protocol A: Synthesis of (4-Nitro-1H-benzimidazol-2-yl)methanol
Based on standard Phillips Condensation methodologies.
Reagents:
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3-Nitro-1,2-phenylenediamine (15.3 g, 0.1 mol)
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Glycolic acid (11.4 g, 0.15 mol) (70% aqueous solution can be used)
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Hydrochloric acid (4N, 150 mL)
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Ammonium hydroxide (conc.) for neutralization
Procedure:
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Dissolution: In a 500 mL round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine in 4N HCl. The solution will be dark orange/red.
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Addition: Add glycolic acid to the stirred solution.
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Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting diamine is less polar than the product.
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Work-up: Cool the reaction mixture to room temperature. Pour the acidic solution over crushed ice (approx. 300 g).
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Neutralization: Slowly add concentrated ammonium hydroxide with stirring until the pH reaches ~8–9. A yellow-orange precipitate will form.
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Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove ammonium salts.
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Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
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Yield: Typical yields range from 65% to 80%.
Protocol B: Reduction to (4-Amino-1H-benzimidazol-2-yl)methanol
Note: Catalytic hydrogenation is preferred, but iron/acetic acid is robust if avoiding pressurized H₂.
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Dissolve the nitro compound (1.0 eq) in Methanol.[7]
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Add 10% Pd/C catalyst (10 wt%).
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Stir under H₂ atmosphere (balloon pressure) for 12 hours.
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Filter through Celite to remove catalyst.[6]
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Concentrate filtrate to yield the amine (often unstable to oxidation; store under inert gas).
Biological & Medicinal Relevance[6][8][9][10][11]
The (4-nitro-1H-benzimidazol-2-yl)methanol scaffold is a precursor to several bioactive classes:
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Kinase Inhibitors: The benzimidazole core mimics the adenine ring of ATP. Substitution at the 2-position (via the methanol handle) allows access to the ribose binding pocket, while the 4-position (via nitro reduction/acylation) can target the solvent-front region.
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Anthelmintics: Benzimidazoles (e.g., Albendazole) are standard anti-parasitic agents. The 4-nitro derivatives are investigated for overcoming resistance in nematodes.
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DNA Binding: The planar heterocyclic system can intercalate into DNA; the nitro group enhances binding affinity via electronic effects (stacking interactions).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Nitro Compounds: Organic nitro compounds can be energetic.[4] While this specific derivative is stable, avoid heating dry solids to decomposition temperatures (>200°C) in closed systems.
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Storage: Store in a cool, dry place away from light. The hydroxymethyl group is stable, but the amine derivative (if reduced) is oxidation-sensitive.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the HCl reflux step.
References
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Phillips Condensation Mechanism: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541.
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Synthesis of Nitrobenzimidazoles: "Reaction of o-phenylenediamine with organic acids." ResearchGate, Table 1.
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Benzimidazole Reactivity: "A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity." BenchChem Technical Guides.
- Tautomerism in Benzimidazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.
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Safety Data (General Nitrobenzimidazoles): PubChem CID 4359525 (3-Nitro-1,2-phenylenediamine precursor data).
Sources
- 1. 4-nitro-1H-benzimidazole - CAS:10597-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1H-Imidazole, 4-nitro- [webbook.nist.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
